1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10864013
InChI: InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18)
SMILES: C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.8 g/mol

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

CAS No.:

VCID: VC10864013

Molecular Formula: C14H10ClN3O2S

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -

Description

Molecular Formula and Weight

The molecular formula for this compound would be C17_{17}H12_{12}ClN3_{3}O2_{2}S, and its molecular weight can be estimated based on the atomic masses of its constituent elements.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step reactions, including the formation of the triazole ring through azide-alkyne cyclization or other methods. The specific synthesis route for 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one would require detailed organic chemistry techniques, potentially involving the use of catalysts and specific solvents to optimize yield and selectivity.

Biological Activities

Compounds with triazole and furan rings have shown promising biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a chlorophenyl group may enhance these activities by contributing to the compound's ability to interact with biological targets.

Antimicrobial Activity

  • Antibacterial: Triazole-based compounds have demonstrated effectiveness against various bacterial strains.

  • Antifungal: These compounds are known for their potent antifungal activities, making them candidates for treating fungal infections.

Anticancer Activity

  • Some triazole derivatives have shown potential in inhibiting cancer cell growth, although specific data on this compound is not available.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolC12_{12}H8_{8}ClN3_{3}OS277.73Antimicrobial
N-(3-Chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC18_{18}H15_{15}ClN4_{4}O2_{2}S348.8Antibacterial, Antifungal
1-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-oneC17_{17}H12_{12}ClN3_{3}O2_{2}SEstimated 362.8Potential Antimicrobial
Product Name 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Molecular Formula C14H10ClN3O2S
Molecular Weight 319.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18)
Standard InChIKey SYUJGOWWFRBILM-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
PubChem Compound 715343
Last Modified Apr 15 2024

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